molecular formula C10H16N2 B3116322 N-(4-aminophenyl)-N-(tert-butyl)amine CAS No. 21567-55-5

N-(4-aminophenyl)-N-(tert-butyl)amine

Cat. No. B3116322
CAS RN: 21567-55-5
M. Wt: 164.25 g/mol
InChI Key: BNVWDYFZDRRQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-aminophenyl)-N-(tert-butyl)amine, also known as 4-aminophenyl-tert-butyl amine or APTBA, is an amine compound used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, as well as in biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of APTBA is not fully understood. However, it is believed that it acts as a catalyst in certain biochemical and physiological processes. It is thought to interact with enzymes and other proteins, as well as with lipids and other molecules, to facilitate the desired reaction.
Biochemical and Physiological Effects
APTBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and adenylate cyclases. It has also been shown to modulate the activity of certain ion channels, such as calcium channels. In addition, APTBA has been shown to affect the activity of certain membrane transporters, such as the sodium-glucose transporter.

Advantages and Limitations for Lab Experiments

APTBA has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low potential for side effects. However, APTBA does have some limitations for laboratory experiments. It is not very soluble in water, and its solubility can be further reduced in the presence of other compounds. In addition, it can be difficult to accurately measure its concentration in a solution.

Future Directions

There are a number of potential future applications for APTBA. It could be used in the synthesis of novel compounds, or as a catalyst in the synthesis of polymers and other materials. Additionally, it could be used to study the activity of enzymes, proteins, and ion channels, as well as to study membrane transport processes. It could also be used in drug discovery, to study the effects of drugs on biochemical and physiological processes. Finally, it could be used in the development of new diagnostic tools, to identify and measure biomarkers in biological samples.

Scientific Research Applications

APTBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of a variety of substituted amines and other compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, APTBA is used in biochemical and physiological experiments, such as the study of enzyme activity, protein-ligand interactions, and membrane transport processes.

properties

IUPAC Name

4-N-tert-butylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVWDYFZDRRQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-N-(tert-butyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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